![molecular formula C19H19ClN2O4S B13946754 4-Chloro-3-[[4-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid CAS No. 531541-86-3](/img/structure/B13946754.png)
4-Chloro-3-[[4-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-[[4-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid is a complex organic compound with a unique structure that includes a chloro-substituted benzoic acid core, a benzoyl group, and a carbamothioylamino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-[[4-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid typically involves multiple steps, starting with the preparation of the core benzoic acid structure. The chloro-substitution is introduced through electrophilic aromatic substitution reactions. The benzoyl group is then added via Friedel-Crafts acylation, and the carbamothioylamino linkage is formed through a series of nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. Catalysts and solvents are also carefully selected to facilitate the reactions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-[[4-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-Chloro-3-[[4-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions, particularly those involving enzyme inhibition.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Chloro-3-[[4-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity or altering their function. This can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzoic acid: A simpler compound with a similar chloro-substituted benzoic acid core.
3-(2-methylpropoxy)benzoic acid: Shares the 2-methylpropoxy group but lacks the chloro and carbamothioylamino substitutions.
4-(2-methylpropoxy)benzoyl chloride: Contains the benzoyl group but differs in its functional groups and overall structure.
Uniqueness
4-Chloro-3-[[4-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid is unique due to its combination of functional groups and structural complexity. This uniqueness allows it to interact with a wide range of molecular targets and undergo various chemical reactions, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
531541-86-3 |
|---|---|
Molecular Formula |
C19H19ClN2O4S |
Molecular Weight |
406.9 g/mol |
IUPAC Name |
4-chloro-3-[[4-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C19H19ClN2O4S/c1-11(2)10-26-14-6-3-12(4-7-14)17(23)22-19(27)21-16-9-13(18(24)25)5-8-15(16)20/h3-9,11H,10H2,1-2H3,(H,24,25)(H2,21,22,23,27) |
InChI Key |
MRVYWBFXCWPJSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 7-(chloromethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13946674.png)
![5-Hydroxybenzo[f]quinolin-6(4H)-one](/img/structure/B13946679.png)
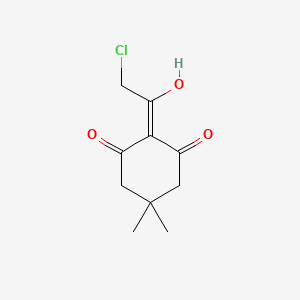

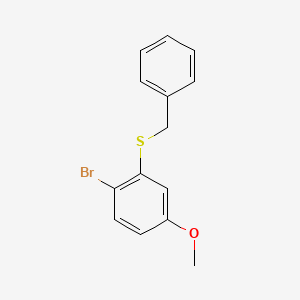
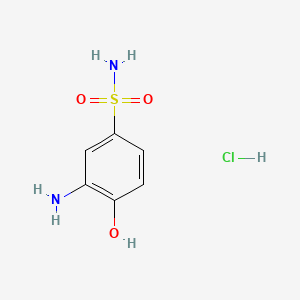
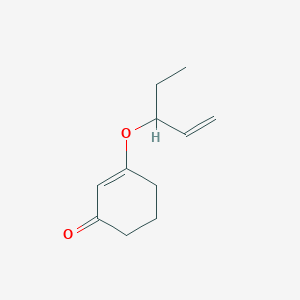
![Methyl 4-{4-[(4-chlorophenyl)amino]phthalazin-1-yl}benzoate](/img/structure/B13946726.png)
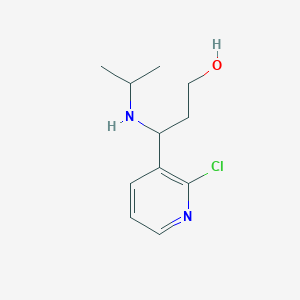
![3-Benzhydryl-8-methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13946734.png)
![6-Benzyl-2-(bromomethyl)-6-azaspiro[3.4]octane](/img/structure/B13946741.png)
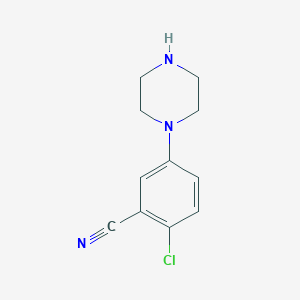
![(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)methanol](/img/structure/B13946763.png)

